4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine
Description
4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine: is a complex organic compound featuring a pyridine ring substituted with a 1,2,4-oxadiazole group and a 4-chloro-3,5-dimethyl-1H-pyrazol-1-ylmethyl group
Properties
IUPAC Name |
5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O/c1-8-12(14)9(2)19(17-8)7-11-16-13(18-20-11)10-3-5-15-6-4-10/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCARORTOJSOMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=NC(=NO2)C3=CC=NC=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps, starting with the preparation of the pyrazole and oxadiazole precursors. One common approach is to first synthesize the 4-chloro-3,5-dimethyl-1H-pyrazole, followed by its reaction with suitable reagents to introduce the oxadiazole and pyridine moieties.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the pyridine ring to its corresponding N-oxide.
Reduction: : Reduction of the oxadiazole ring to form a hydrazine derivative.
Substitution: : Replacement of the chlorine atom in the pyrazole ring with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Typical reducing agents are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
N-oxide derivatives: from oxidation reactions.
Hydrazine derivatives: from reduction reactions.
Substituted pyrazoles: from substitution reactions.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Medicine: : It has been studied for its antileishmanial and antimalarial properties.
Biology: : Its interaction with biological targets can be explored for developing new therapeutic agents.
Chemistry: : It serves as a building block for synthesizing more complex molecules.
Industry: : Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, leading to biological responses. The exact pathways and targets can vary depending on the application and the specific derivatives involved.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of both pyrazole and oxadiazole rings. Similar compounds include:
Pyrazole derivatives: : Known for their diverse pharmacological effects.
Oxadiazole derivatives: : Used in various biological and industrial applications.
In comparison, 4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
